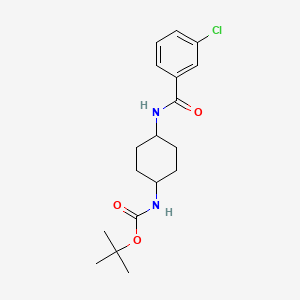

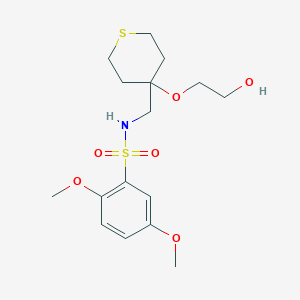

![molecular formula C23H20FN3O2 B2709327 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1286704-98-0](/img/structure/B2709327.png)

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide, also known as BOPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPPA is a pyrrolopyridine derivative that has been synthesized and studied for its biological activities and potential therapeutic properties.

Scientific Research Applications

1. Synthesis and Evaluation of Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. A study revealed that certain derivatives exhibited significant inhibition of cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells. These findings suggest potential applications in designing anticancer drugs targeting specific kinases (Fallah-Tafti et al., 2011).

2. Spectroscopic and Quantum Mechanical Studies

Research on bioactive benzothiazolinone acetamide analogs involved spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling. These compounds were analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light-harvesting efficiency and electron injection free energy. This highlights a potential application in renewable energy technologies (Mary et al., 2020).

3. Electrosynthesis of Fluoroorganic Compounds

A study on the electrosynthesis of fluoroorganic compounds explored the oxidation of polymethylbenzenes to achieve side chain monofluorination, yielding polyalkylbenzylacetamides as by-products. This research is significant for the development of synthetic routes to fluoroorganic molecules, which are valuable in pharmaceutical and agrochemical industries (Bensadat et al., 1980).

4. Synthesis and Analgesic Activity Evaluation

The synthesis and pharmacological evaluation of (indol-3-yl)alkylamides as potent analgesic agents highlighted two compounds with promising analgesic properties, comparable to reference drugs like flupirtine and ibuprofen. This suggests potential applications in developing new analgesic agents (Fouchard et al., 2001).

5. Structure-Activity Relationships of PI3K/mTOR Inhibitors

Investigations into the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have led to the identification of compounds with improved metabolic stability. Such research aids in the design of more effective cancer therapies by targeting key signaling pathways (Stec et al., 2011).

Mechanism of Action

Target of Action

Pyrrolopyrazine derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . They have shown potent activities against FGFR1, 2, and 3 .

Mode of Action

Similar compounds have been found to inhibit the fibroblast growth factor receptor (fgfr) signaling pathway, which plays an essential role in various types of tumors .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

In vitro, similar compounds have been found to inhibit cell proliferation and induce apoptosis .

properties

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2/c24-20-8-6-17(7-9-20)14-25-21(28)16-27-13-11-19-10-12-26(22(19)23(27)29)15-18-4-2-1-3-5-18/h1-13H,14-16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPAGEJURYTXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2709255.png)

![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)

![5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2709257.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)